molecular formula C7H9N3 B1279216 Benzimidohydrazide

Benzimidohydrazide

Katalognummer: B1279216
Molekulargewicht: 135.17 g/mol
InChI-Schlüssel: LPNPFQNKOSDVTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidohydrazide is an organic compound with the molecular formula C7H9N3. It is a derivative of benzimidic acid, where the imidic acid group is replaced by a hydrazide group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzimidohydrazide can be synthesized through several methods. One common approach involves the reaction of benzimidic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{NO}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_9\text{N}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of benzimidic acid, hydrazide often involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzimidohydrazide undergoes various chemical reactions, including:

    Nucleophilic Addition: It reacts with aldehydes and ketones to form hydrazones.

    Oxidation: It can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form primary amines.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves the use of aldehydes or ketones in the presence of an acid catalyst.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Benzimidohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzimidic acid, hydrazide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of laccase by binding to the enzyme’s active site, thereby preventing its catalytic activity. This inhibition is crucial in reducing the activity of plant pathogens that produce laccase .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzimidohydrazide is unique due to its versatile reactivity and stability, making it suitable for a wide range of applications in organic synthesis and scientific research. Its ability to form stable hydrazones and its inhibitory effects on enzymes like laccase set it apart from other similar compounds .

Eigenschaften

Molekularformel

C7H9N3

Molekulargewicht

135.17 g/mol

IUPAC-Name

N'-aminobenzenecarboximidamide

InChI

InChI=1S/C7H9N3/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2,(H2,8,10)

InChI-Schlüssel

LPNPFQNKOSDVTM-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=N/N)/N

Kanonische SMILES

C1=CC=C(C=C1)C(=NN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.